Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-(2-methylphenyl)acetate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of acetic acid, where the hydrogen atoms on the alpha carbon are replaced by two fluorine atoms and the hydrogen on the phenyl ring is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Mode of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2,2-difluoro-(2-methylphenyl)acetate is currently limited . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including the inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
Ethyl 2,2-difluoro-(2-methylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been found to modulate the expression of genes involved in oxidative stress response. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within the cell, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites. This inhibition can lead to a decrease in the degradation of specific proteins, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. For instance, high doses of this compound have been associated with liver toxicity in animal studies. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-(2-methylphenyl)acetate can be synthesized through the esterification of 2,2-difluoro-(2-methylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the acid and ethanol in a molar ratio, followed by heating under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-(2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl 2,2-difluoro-(2-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated ester with similar reactivity but different applications.
Ethyl difluoroacetate: A simpler analog with two fluorine atoms on the alpha carbon but lacking the phenyl and methyl groups.
Uniqueness
Ethyl 2,2-difluoro
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHEHGTSULBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673115 | |
Record name | Ethyl difluoro(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698378-71-1 | |
Record name | Ethyl difluoro(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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